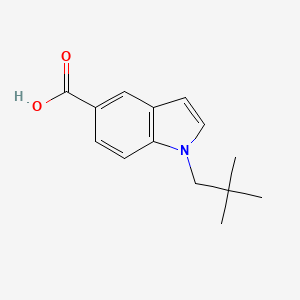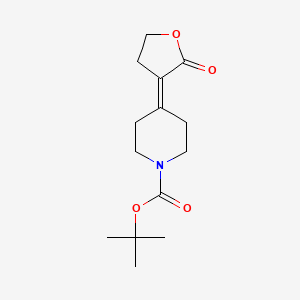
6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C23H32N4O4 and a molecular weight of 428.53 g/mol . This compound is characterized by the presence of a quinoline core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid typically involves multiple steps. One common method includes the following steps :
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.
Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the Boc-protected piperazine derivative with the quinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, ensuring the compound remains stable until it reaches its target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[3-(4-Boc-1-piperazinyl)propoxy]quinoline-4-carboxylic Acid
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid is unique due to its specific combination of a quinoline core, a piperazine ring, and a Boc protecting group. This structure provides distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C23H32N4O4 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
6-[methyl-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]amino]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H32N4O4/c1-23(2,3)31-22(30)27-14-12-26(13-15-27)11-5-10-25(4)17-6-7-20-19(16-17)18(21(28)29)8-9-24-20/h6-9,16H,5,10-15H2,1-4H3,(H,28,29) |
InChI-Schlüssel |
GAKVZDIPMYMTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN(C)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)








![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
